

Application Notes and Protocols for Mass Spectrometry Analysis of Prednisone Metabolites

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Compound of Interest

Compound Name: *Previsone*

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These application notes provide a comprehensive guide for the quantitative analysis of prednisone and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

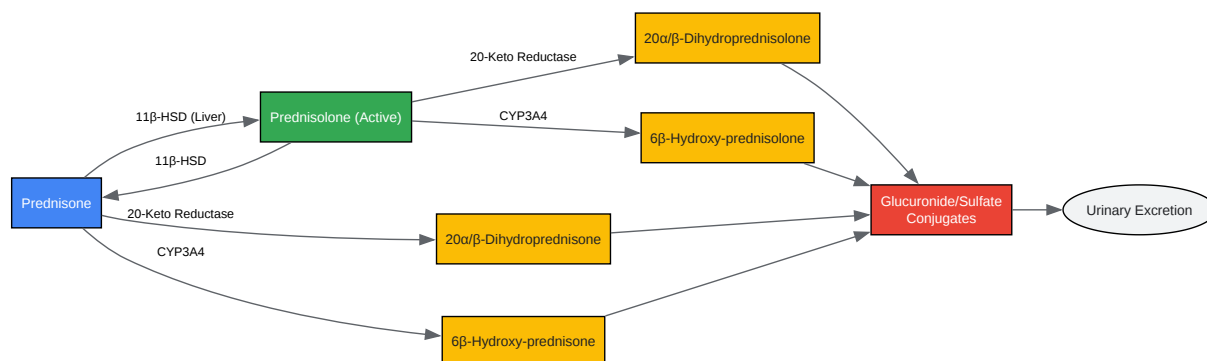
Introduction

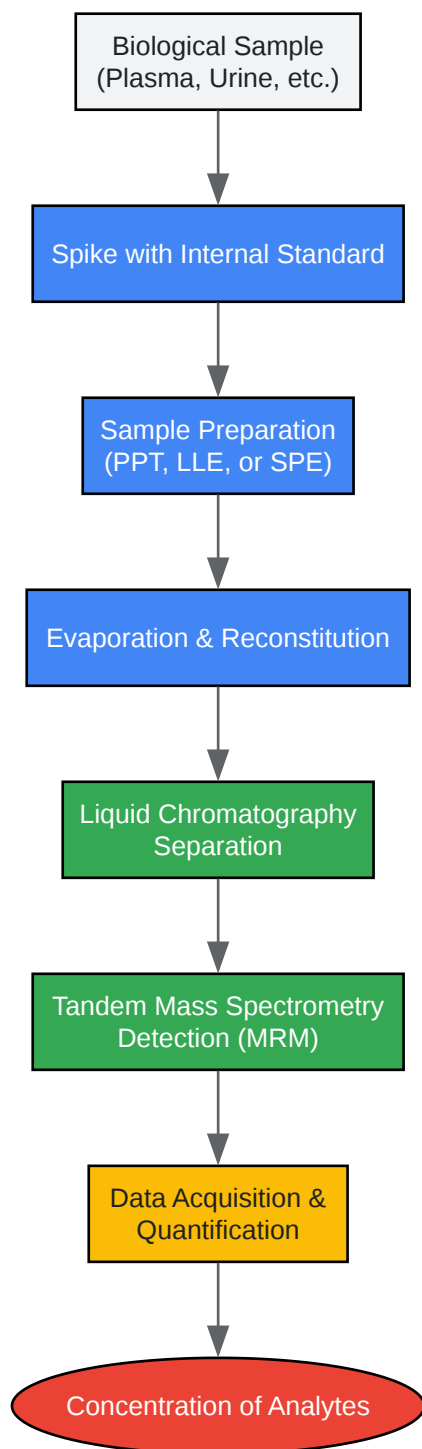
Prednisone is a synthetic corticosteroid pro-drug that is biologically inactive until it undergoes metabolism in the liver to its active form, prednisolone.[1][2] Prednisone and prednisolone are widely used for their anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and cancer.[1] Understanding the metabolic fate of prednisone is crucial for optimizing dosing regimens, assessing drug efficacy, and monitoring patient compliance. Mass spectrometry coupled with liquid chromatography has emerged as the gold standard for the sensitive and specific quantification of prednisone and its metabolites in complex biological matrices.[3]

Metabolic Pathway of Prednisone

Prednisone is primarily metabolized in the liver, where it is converted to its active metabolite, prednisolone, by the enzyme 11 β -hydroxysteroid dehydrogenase.[2] Both prednisone and

prednisolone undergo further metabolism through various pathways, including reduction of the C20-keto group to form 20 α - and 20 β -hydroxy metabolites (20 α - and 20 β -dihydroprednisone and 20 α - and 20 β -dihydroprednisolone), and hydroxylation, primarily at the 6 β position, mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][4][5] These metabolites are then conjugated with glucuronic acid or sulfate before being excreted in the urine.[1]





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